molecular formula C19H22N2O2 B4773311 N-(4-isopropylphenyl)-N'-(2-phenylethyl)ethanediamide

N-(4-isopropylphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B4773311
M. Wt: 310.4 g/mol
InChI Key: FVXMEJJGYMQXDM-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as N-isopropylphenyl-N'-phenylethyl-malonamide (IPPhMe2-BTA), is a compound that has gained significant attention in scientific research. It belongs to the family of malonamide-based extractants and has been used for various applications, including solvent extraction and separation of metal ions, as well as in the field of medicine.

Mechanism of Action

The mechanism of action of IPPhMe2-BTA is not fully understood. However, studies have shown that it can bind to metal ions, such as copper and iron, and inhibit their activity. This may explain its potential anti-cancer properties, as cancer cells often rely on metal ions for their growth and proliferation.
Biochemical and Physiological Effects:
IPPhMe2-BTA has been shown to have relatively low toxicity in vitro and in vivo, making it a potentially safe option for medical applications. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPhMe2-BTA is its efficiency as an extractant for metal ions. It has been shown to have high selectivity and capacity for certain metal ions, making it a valuable tool for separation processes. However, its potential toxicity and limited solubility in certain solvents may limit its use in some applications.

Future Directions

There are several potential future directions for research on IPPhMe2-BTA. In the field of medicine, further studies are needed to fully understand its anti-cancer properties and potential as a treatment for inflammatory diseases. Additionally, its potential use as a drug delivery agent for metal-based drugs should be explored.
In the field of chemistry, more research is needed to optimize its use as an extractant for metal ions. This includes exploring its selectivity for different metal ions and developing new methods for its synthesis and purification.
Conclusion:
Overall, IPPhMe2-BTA is a compound with significant potential for various applications in science. Its efficient synthesis method, low toxicity, and potential anti-cancer properties make it a valuable tool for researchers. However, more research is needed to fully understand its mechanism of action and potential limitations.

Scientific Research Applications

IPPhMe2-BTA has been extensively studied for its potential applications in various fields of science. In the field of chemistry, it has been used as an extractant for the separation of metal ions, such as uranium and plutonium, from nuclear waste. It has also been used in the extraction of rare earth elements from ores.
In the field of medicine, IPPhMe2-BTA has shown promising results as a potential anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-phenylethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)16-8-10-17(11-9-16)21-19(23)18(22)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMEJJGYMQXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isopropylphenyl)-N-phenethylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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